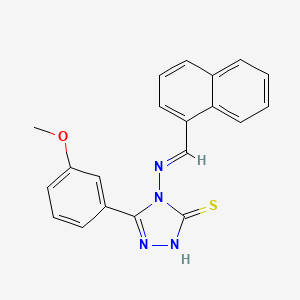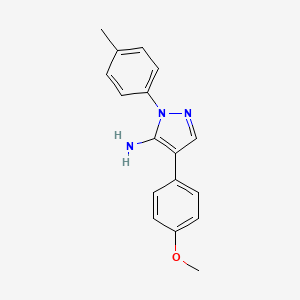
5-(3-Methoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a naphthalenylmethyleneamino group
Méthodes De Préparation
The synthesis of 5-(3-Methoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group.
Attachment of the naphthalenylmethyleneamino group: This is usually done through a condensation reaction between the triazole derivative and a naphthalenylmethyleneamine.
The reaction conditions for these steps can vary, but they often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
5-(3-Methoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups on the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new drugs.
Medicine: Research has indicated that triazole derivatives, including this compound, may have anticancer properties and could be used in the development of chemotherapeutic agents.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(3-Methoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. Some examples are:
5-Phenyl-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol: This compound has a phenyl group instead of a methoxyphenyl group.
5-(4-Methoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol: This compound has a methoxy group at the para position of the phenyl ring.
5-(3-Methoxyphenyl)-4-((benzylidene)amino)-4H-1,2,4-triazole-3-thiol: This compound has a benzylidene group instead of a naphthalenylmethylene group.
Propriétés
| 478257-83-9 | |
Formule moléculaire |
C20H16N4OS |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H16N4OS/c1-25-17-10-5-8-15(12-17)19-22-23-20(26)24(19)21-13-16-9-4-7-14-6-2-3-11-18(14)16/h2-13H,1H3,(H,23,26)/b21-13+ |
Clé InChI |
WSBRESIYNWPVBX-FYJGNVAPSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)




![N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12049182.png)





![Thieno[3,2-b]furan-5-ylmethanamine](/img/structure/B12049207.png)

